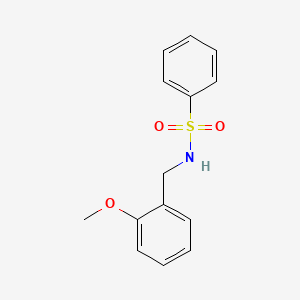

![molecular formula C16H19F2N5OS B5519839 (1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)

(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a structurally complex molecule that involves multiple functional groups, including a difluoromethylated pyrazole and a thiazolylmethyl group attached to a diazabicyclononane backbone. Its synthesis and properties are of interest due to the potential for chemical and physical interactions attributed to its unique structure.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for promoting reactions under mild conditions. For instance, DABCO has been utilized as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives through a one-pot, three-component condensation reaction, which might be analogous to methods used for synthesizing complex structures like the one (Tahmassebi, Bryson, & Binz, 2011).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- The compound is utilized in the synthesis of pyrazole- and thiazole-annulated dinitro-azabicyclononanes, which are synthesized via reductive cyclization of m-dinitroindazoles and benzothiazoles (Puchnin et al., 2012).

- It's applied in creating novel acidic ionic liquids like 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, used as catalysts in synthesizing biologically active compounds (Shirini et al., 2017).

Catalysis and Reaction Acceleration

- The compound plays a role in Lewis base-catalyzed intermolecular triazene alkyne cycloaddition, which is significant for late-stage functionalization and scaffold diversification in both agrochemical and pharmaceutical industries (Lv et al., 2019).

- It's utilized as an efficient catalyst in the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives, demonstrating the potential in rapid synthesis under mild conditions (Azarifar et al., 2013).

Application in Organic Syntheses

- The compound is involved in cycloaddition reactions of trifluorodiazoethane, forming pyrazolines and other derivatives, indicating its role in the synthesis of complex organic structures (Atherton & Fields, 1968).

- Its derivatives are used in the eco-friendly synthesis of pyrazolines containing the thiazole moiety, showing potential as anticancer and antimicrobial agents (Edrees et al., 2018).

Utility in Novel Compound Synthesis

- The compound's derivatives are used in synthesizing pyrazolone fused 2,8-dioxabicyclo[3.3.1]nonanes, exemplifying its versatility in creating novel organic compounds (Bingi et al., 2014).

- It also finds application in the synthesis of spiro-4H-pyrans, indicating its role in the development of compounds with potential pharmaceutical applications (Goli-Jolodar et al., 2016).

Propriétés

IUPAC Name |

[1-(difluoromethyl)pyrazol-3-yl]-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N5OS/c17-16(18)23-4-3-14(20-23)15(24)22-6-11-1-2-13(22)8-21(5-11)7-12-9-25-10-19-12/h3-4,9-11,13,16H,1-2,5-8H2/t11-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBOSJHNRVAWIO-WCQYABFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)C3=NN(C=C3)C(F)F)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=NN(C=C3)C(F)F)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

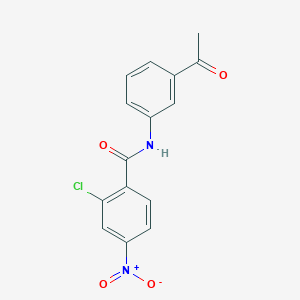

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5519767.png)

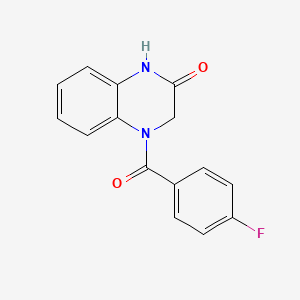

![(1S*,5R*)-3-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5519772.png)

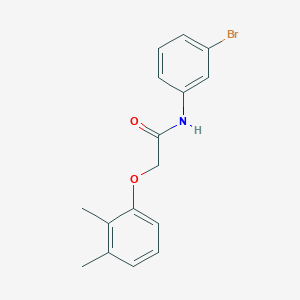

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)

![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)

![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)

![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)

![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)

![N-[2-(aminocarbonyl)phenyl]-2-ethoxybenzamide](/img/structure/B5519829.png)

![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)